

An In-Depth Technical Guide on 3-chloro-N-(2-phenoxyphenyl)benzamide

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Compound of Interest

Compound Name:	3-chloro-N-(2-phenoxyphenyl)benzamide
Cat. No.:	B290677

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-chloro-N-(2-phenoxyphenyl)benzamide**, a benzamide derivative of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, a representative synthetic protocol, and potential biological activities, offering valuable insights for professionals in the field.

Physicochemical Properties

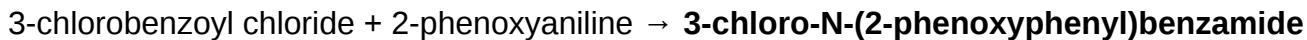
3-chloro-N-(2-phenoxyphenyl)benzamide is a small molecule with the molecular formula C19H14ClNO2. A summary of its key quantitative data is presented below.

Property	Value
Molecular Formula	C19H14ClNO2
Molecular Weight	323.78 g/mol
Canonical SMILES	C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl
InChI Key	YWMSXSHLSPPMQT-UHFFFAOYSA-N

Synthesis and Experimental Protocols

The synthesis of benzamide derivatives often involves the coupling of a carboxylic acid or its activated form with an amine. A general, representative protocol for the synthesis of N-arylbenzamides is outlined below. This protocol is based on common laboratory procedures for amide bond formation.

Reaction Scheme:



Experimental Protocol:

Materials:

- 3-chlorobenzoyl chloride
- 2-phenoxyaniline
- Anhydrous dichloromethane (DCM)
- Triethylamine (TEA) or Pyridine (as a base)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (for chromatography)

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenoxyaniline (1.0 equivalent) in anhydrous dichloromethane.

- **Addition of Base:** Add triethylamine or pyridine (1.1 to 1.5 equivalents) to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.
- **Addition of Acyl Chloride:** Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 3-chlorobenzoyl chloride (1.0 to 1.1 equivalents) in anhydrous dichloromethane dropwise to the stirred reaction mixture.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:**
 - Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:**
 - Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
 - Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure **3-chloro-N-(2-phenoxyphenyl)benzamide**.
- **Characterization:** The purity and identity of the final compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and determination of its melting point.

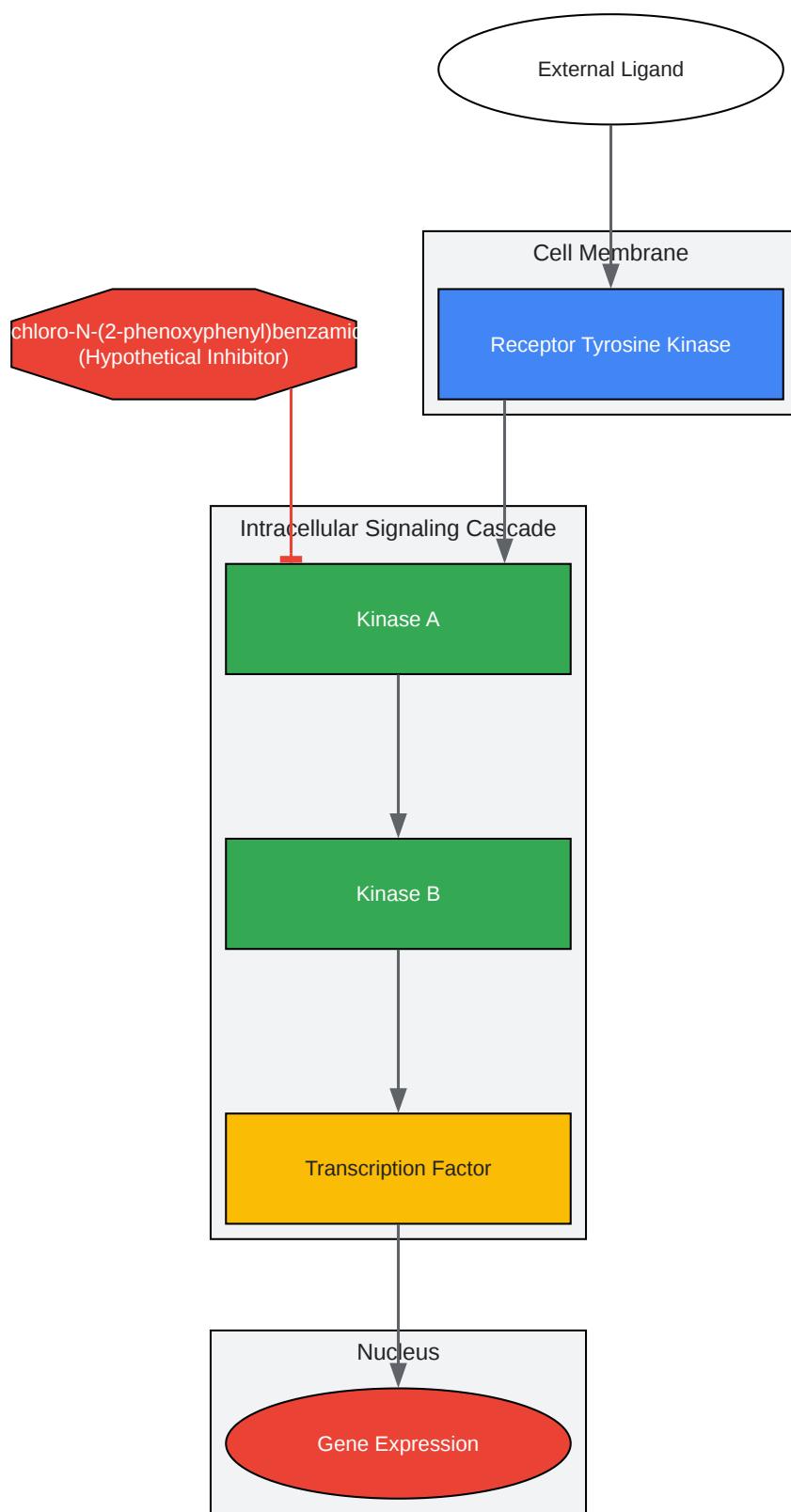
Potential Biological Activity and Signaling Pathways

While specific biological activities for **3-chloro-N-(2-phenoxyphenyl)benzamide** are not extensively documented in the provided search results, the benzamide scaffold is a common feature in many biologically active molecules. Benzamide derivatives have been reported to exhibit a wide range of activities, including but not limited to, antibacterial, antifungal, and enzyme inhibitory properties.^[1] For instance, some N-(phenoxyphenyl)benzamide derivatives have been investigated as inhibitors of specific kinases involved in cellular signaling pathways.

[\[1\]](#)

The general mechanism of action for many benzamide-containing drugs involves the inhibition of enzymes or the modulation of receptor activity. This often occurs through specific binding interactions within the active site of a protein, leading to the disruption of a biological pathway.

Below is a generalized diagram illustrating a hypothetical signaling pathway that could be modulated by a benzamide-based inhibitor.

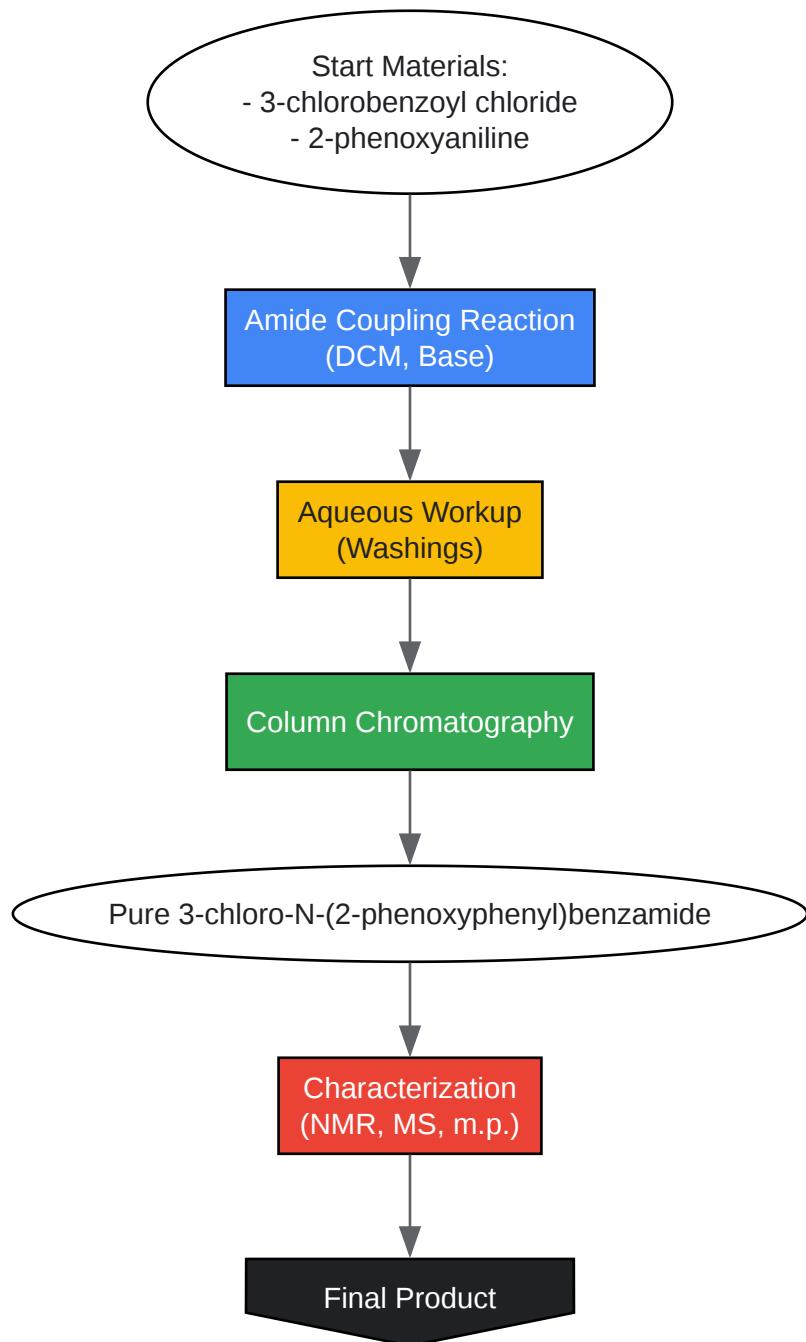


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Caption: Hypothetical signaling pathway inhibited by a benzamide derivative.

Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of **3-chloro-N-(2-phenoxyphenyl)benzamide**.



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Caption: Synthetic workflow for **3-chloro-N-(2-phenoxyphenyl)benzamide**.

This document serves as a foundational guide for researchers and professionals working with **3-chloro-N-(2-phenoxyphenyl)benzamide**. Further experimental investigation is encouraged to fully elucidate its biological activities and potential applications.

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References

- 1. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafloxanide - PMC [pmc.ncbi.nlm.nih.gov]
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